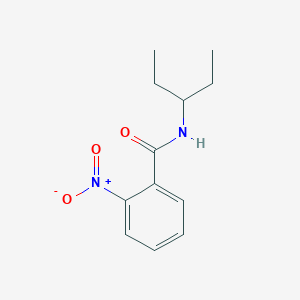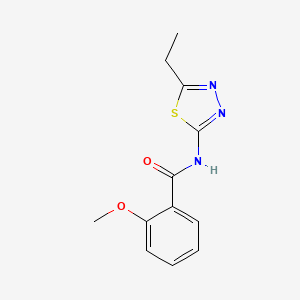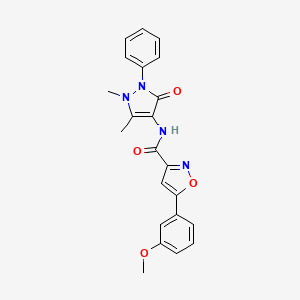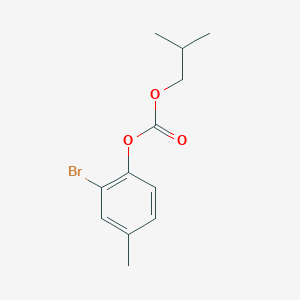![molecular formula C13H13BrN4O2 B5735008 (5-BROMO-2-FURYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B5735008.png)
(5-BROMO-2-FURYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-BROMO-2-FURYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound that features a brominated furan ring and a pyrimidinyl-substituted piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-BROMO-2-FURYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the bromination of a furan ring. The brominated furan is then coupled with a pyrimidinyl-substituted piperazine through a series of reactions, including nucleophilic substitution and condensation reactions. Common reagents used in these reactions include bromine, pyrimidine derivatives, and piperazine .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also carefully selected to facilitate the reactions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(5-BROMO-2-FURYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the furan and pyrimidine rings.
Substitution: The bromine atom on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of furan-2,5-dione derivatives, while substitution reactions can yield various substituted furans and pyrimidines .
Aplicaciones Científicas De Investigación
(5-BROMO-2-FURYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (5-BROMO-2-FURYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The brominated furan and pyrimidinyl-piperazine moieties can interact with enzymes and receptors, leading to various biological effects. These interactions can modulate cellular processes, such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(2-furyl)pyrimidine: Similar in structure but lacks the piperazine moiety.
2-Bromo-5-fluoropyridine: Contains a brominated pyridine ring instead of a furan ring.
5-Bromo-2-fluoropyrimidine: Features a fluorinated pyrimidine ring.
Uniqueness
(5-BROMO-2-FURYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is unique due to its combination of a brominated furan ring and a pyrimidinyl-substituted piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
(5-bromofuran-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O2/c14-11-3-2-10(20-11)12(19)17-6-8-18(9-7-17)13-15-4-1-5-16-13/h1-5H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOPLBFHMYWYAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5734929.png)
![N-{[4-(PROPANAMIDOMETHYL)PHENYL]METHYL}PROPANAMIDE](/img/structure/B5734937.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylpyridin-2-amine](/img/structure/B5734942.png)
![N-[3-(butyrylamino)phenyl]-2-furamide](/img/structure/B5734947.png)



![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)pyrrolidine](/img/structure/B5734959.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B5734962.png)
![3-[(4-nitrophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B5734969.png)

![N-[2-(phenylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5734986.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5735001.png)
![N-[3-[(3-chlorobenzoyl)amino]phenyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5735016.png)
